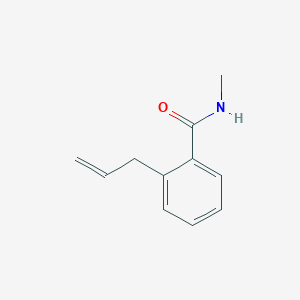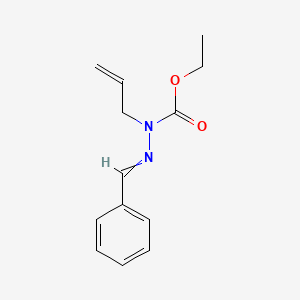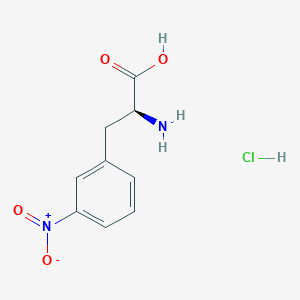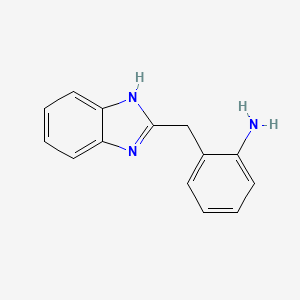![molecular formula C13H12N2O6 B11719524 Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719524.png)
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. This compound features a five-membered heterocyclic ring containing both oxygen and nitrogen atoms, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. This reaction requires a 1,3-dipole and a dipolarophile. In this case, ethyl-2-chloro-2-(hydroxyimino)acetate acts as the dipolarophile . The reaction conditions often involve the use of metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing environmental impact. Current methods involve batch processes with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein binding.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also feature a heterocyclic ring and have diverse biological activities.
Thiadiazole Derivatives: These compounds are known for their antimicrobial properties.
Isoxazole Analogs: These compounds share the isoxazole ring structure and have similar therapeutic potential.
Uniqueness
Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group, a nitrophenyl group, and an isoxazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H12N2O6 |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
ethyl 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12N2O6/c1-2-20-13(17)10-7-21-14-11(10)12(16)8-3-5-9(6-4-8)15(18)19/h3-7,12,16H,2H2,1H3 |
InChI Key |
APSKBQQQBHHMLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate](/img/structure/B11719455.png)





![1,2-Diazaspiro[4.5]decan-3-one](/img/structure/B11719480.png)


![7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride](/img/structure/B11719490.png)
![tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride](/img/structure/B11719502.png)
![Tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one](/img/structure/B11719503.png)

